2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C14H16N4O/c1-11(12-5-7-15-8-6-12)16-17-14(19)10-13-4-3-9-18(13)2/h3-9H,10H2,1-2H3,(H,17,19)/b16-11+ |
InChI Key |
QYDOPTDUFLGLKB-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetic Acid Hydrazide
The hydrazide precursor is prepared by reacting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate. In a typical procedure:
-
Reactants : 2-(1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 equiv), hydrazine hydrate (2.5 equiv).
-
Conditions : Reflux in ethanol for 6–8 hours.
-
Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.
-
Yield : 85–90%.
Characterization :
Condensation with Pyridine-4-carboxaldehyde
The hydrazide is condensed with pyridine-4-carboxaldehyde to form the target hydrazone:
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Reactants : Hydrazide (1.0 equiv), pyridine-4-carboxaldehyde (1.2 equiv).
-
Solvent : Ethanol or methanol under reflux for 4–6 hours.
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Workup : The product is isolated by filtration and purified via recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming an intermediate hemiaminal, which dehydrates to yield the hydrazone.
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
One-Pot Industrial Synthesis
For scalable production, continuous flow reactors enhance efficiency:
-
Reactors : Tubular reactors with inline monitoring.
-
Throughput : 5–10 kg/day with >90% purity.
Optimization Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 95 |
| Methanol | 80 | 92 |
| Dioxane | 72 | 88 |
Ethanol maximizes yield due to better solubility of intermediates.
Catalytic Systems
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine | 4 | 85 |
| HCl | 6 | 80 |
| No catalyst | 12 | 60 |
Triethylamine accelerates dehydration by scavenging water.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC analysis shows >98% purity when recrystallized from ethanol.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-crystallization with unreacted hydrazide.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactors : Stainless steel with Teflon lining.
-
Parameters : 80°C, 2 MPa pressure, residence time 10 minutes.
-
Output : 92% yield, 99% purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in the pyridin-4-yl substitution, which distinguishes it from analogs with pyridin-3-yl (e.g., ), 3-methoxyphenyl (), or halogenated aryl groups (). Key comparisons include:
Table 1: Structural and Physical Properties of Selected Hydrazide-Hydrazones
*Molecular weight inferred from due to structural similarity.
Key Observations:
- Pyridine Positional Isomerism : Pyridin-4-yl derivatives (e.g., 9c, 9d) exhibit higher melting points (162–186°C) compared to pyridin-3-yl analogs, likely due to enhanced crystallinity from symmetric substitution .
- Electron-Withdrawing Groups : Nitro (9d) and bromo (9c) substituents lower yields (~68–69%) compared to methoxy derivatives (), possibly due to steric or electronic effects during synthesis .
Computational and Spectral Insights
Biological Activity
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.28 g/mol. The compound features a pyrrole ring, a pyridine moiety, and an acetohydrazide functional group, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity across several cancer types, suggesting its potential as a therapeutic agent.
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and survival, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Studies
Several case studies have documented the effects of hydrazone derivatives similar to this compound:
- Study on MCF7 Cells : A study reported that derivatives with similar structures exhibited IC50 values indicating effective inhibition of MCF7 cell growth through apoptosis induction and cell cycle arrest .
- HCT116 Cell Line Evaluation : Another investigation demonstrated that compounds targeting CDK pathways showed promising results in inhibiting HCT116 cells with low IC50 values .
Q & A
Basic: What are the standard synthetic routes for 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide?
The synthesis typically involves a condensation reaction between a hydrazide derivative and a carbonyl compound (e.g., 4-acetylpyridine). Key steps include:
- Reaction Conditions : Refluxing in ethanol or methanol for 2–3 hours under acidic catalysis (e.g., acetic acid) .
- Purification : Recrystallization from methanol/ethanol or chromatography for higher purity .
- Yield Optimization : Control of temperature (60–80°C), stoichiometric ratios (1:1 hydrazide:ketone), and pH (acidic) to minimize side products .
Basic: How is the compound characterized to confirm its structural integrity?
A multi-technique approach is essential:
- Spectroscopy :
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental Analysis : Ensures stoichiometric agreement .
Advanced: How can crystallographic data resolve structural ambiguities or contradictions?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level resolution:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector .
- Refinement : Apply SHELXL’s restraints for disordered regions (e.g., pyridyl/pyrrole torsional angles) .
- Validation : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis for intermolecular interactions .
Example : A monoclinic polymorph of a related acetohydrazide showed β = 97.55°, Z = 8, and hydrogen-bonded networks stabilizing the structure .
Advanced: What methodologies are used to investigate its biological mechanism of action?
- Biochemical Assays :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., pyridine-linked enzymes) .
- Structural-Activity Relationships (SAR) : Compare analogs (Table 1) to identify critical substituents (e.g., pyridyl vs. biphenyl groups) .
Table 1 : SAR of Structural Analogs (Adapted from )
| Substituent | Biological Activity (IC50) | Key Feature |
|---|---|---|
| Pyridin-4-yl ethylidene | 2.84 ± 0.48 µM (HepG2) | High selectivity |
| Biphenyl-4-yl ethylidene | >10 µM | Reduced solubility |
| Chlorophenyl ethylidene | 5.12 ± 0.67 µM | Enhanced lipophilicity |
Advanced: How can contradictions in biological activity data be analyzed?
- Source Identification : Check assay conditions (e.g., cell line variability, serum concentration) .
- Physicochemical Factors : Solubility (logP), metabolic stability (microsomal assays), and stereochemical purity (HPLC chiral columns) .
- Cross-Validation : Compare in vitro (enzyme inhibition) and in vivo (xenograft models) results .
Advanced: What strategies optimize its nonlinear optical (NLO) properties?
- Conjugation Engineering : Extend π-system via substituents (e.g., morpholinophenyl groups enhance two-photon absorption) .
- Z-Scan Technique : Measure third-order susceptibility (χ³) at 532 nm; correlate with DFT-calculated hyperpolarizability .
- Crystallographic Tuning : Polar space groups (e.g., P21/n) enhance macroscopic NLO response .
Advanced: How is the compound adapted for chemosensing applications?
- Functionalization : Introduce thiosemicarbazone or fluorophore groups (e.g., dansyl chloride) for Hg²⁺ or pH sensing .
- Spectroscopic Detection : Fluorescence quenching (λex = 350 nm, λem = 450 nm) with picomolar sensitivity .
- Computational Modeling : COSMO-RS simulations to predict selectivity in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
